molecular formula C11H18N2O3S B2830931 N-[[2-(Methanesulfonamido)cyclopentyl]methyl]but-2-ynamide CAS No. 2411256-40-9

N-[[2-(Methanesulfonamido)cyclopentyl]methyl]but-2-ynamide

Cat. No. B2830931
CAS RN: 2411256-40-9
M. Wt: 258.34
InChI Key: ZMUVSCRTGCYBSZ-UHFFFAOYSA-N
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Description

“N-[[2-(Methanesulfonamido)cyclopentyl]methyl]but-2-ynamide” is an organic compound containing a cyclopentyl ring, a methanesulfonamido group, and a but-2-ynamide group. The cyclopentyl ring is a cyclic hydrocarbon with five carbon atoms forming a ring . The methanesulfonamido group contains a sulfur atom bonded to two oxygen atoms and a nitrogen atom, which is a common structure in sulfonamides . The but-2-ynamide group suggests the presence of a four-carbon chain with a triple bond and an amide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclopentyl ring would provide a cyclic structure, while the methanesulfonamido and but-2-ynamide groups would likely be attached to this ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For instance, the amide group in but-2-ynamide could undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These could include its melting and boiling points, solubility, stability, and reactivity .

Scientific Research Applications

Antibacterial Activity

Sulfonamide derivatives have been synthesized and tested for their antibacterial properties against a variety of bacterial strains. For example, methanesulfonicacid hydrazide derivatives and their metal complexes have shown notable antibacterial activities against both gram-positive and gram-negative bacteria, suggesting that similar sulfonamide compounds might be effective in developing new antibacterial agents (Özdemir, Güvenç, Şahin, & Hamurcu, 2009).

Structural and Supramolecular Studies

Sulfonamide derivatives have been a subject of structural studies to understand their supramolecular assembly, which is crucial for their biological activities. Nimesulidetriazole derivatives, for example, have been synthesized and their crystal structures determined to understand the nature of intermolecular interactions. Such studies are essential for the rational design of new drugs and materials (Dey, Ghosh, Mareddy, Anireddy, Pal, & Mukherjee, 2015).

Enzyme Inhibition

Sulfonamide compounds have been explored for their inhibitory effects on various enzymes, which is a cornerstone in drug development for treating numerous diseases. For instance, novel sulfonamide derivatives of aminoindanes and aminotetralins have been synthesized and evaluated for their inhibitory effects on human carbonic anhydrase isozymes, highlighting the therapeutic potential of sulfonamides in managing conditions like glaucoma and edema (Akbaba, Akıncıoğlu, Göçer, Göksu, Gülçin, & Supuran, 2014).

Chemical Synthesis and Catalysis

Sulfonamides have been utilized in chemical synthesis and catalysis, demonstrating their versatility in organic chemistry. For example, chiral phosphine-catalyzed enantioselective constructions using sulfonamide compounds have been reported, showcasing the utility of sulfonamides in asymmetric synthesis and their potential in producing chiral molecules (Jiang, Shi, & Shi, 2008).

properties

IUPAC Name

N-[[2-(methanesulfonamido)cyclopentyl]methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3S/c1-3-5-11(14)12-8-9-6-4-7-10(9)13-17(2,15)16/h9-10,13H,4,6-8H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUVSCRTGCYBSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1CCCC1NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-methanesulfonamidocyclopentyl)methyl]but-2-ynamide

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